molecular formula C12H14N2O3S B2888558 (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one CAS No. 92959-59-6

(2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2888558
CAS No.: 92959-59-6
M. Wt: 266.32
InChI Key: PDSPHXLDFQNKIV-GQCTYLIASA-N
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Description

(2E)-3-(5-Nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one is a synthetic chalcone-like compound featuring a nitroheterocyclic (5-nitrothiophene) pharmacophore linked to a piperidine moiety via a prop-2-en-1-one bridge. This specific structure places it within a class of nitroaromatic compounds that are of significant interest in modern antimicrobial and antitubercular research . Compounds of this class are frequently investigated as potential prodrugs, whose biological activity is dependent on enzymatic activation by bacterial nitroreductases, such as the deazaflavin (F420) dependent nitroreductase (Ddn) found in Mycobacterium tuberculosis . The reduction of the nitro group is a critical step in this mechanism, leading to the generation of reactive species that are toxic to the bacteria . The 5-nitrothiophene core is a key structural element that contributes to the electron-accepting capacity of the molecule, as indicated by calculated LUMO energies, which is essential for its function as a substrate for reductive activation . The piperidin-1-yl group is a common nitrogen-containing heterocycle in medicinal chemistry that can influence the compound's physicochemical properties and pharmacokinetic profile. This molecular architecture suggests potential for activity against replicating mycobacteria and possibly against non-replicating, hypoxic bacterial populations, a profile seen in related nitroheterocycles like the anti-TB agent pretomanid . Researchers can utilize this compound as a core scaffold for the design and synthesis of novel anti-infective agents, for structure-activity relationship (SAR) studies to optimize potency and selectivity, and for mechanistic studies to elucidate the pathways of nitroreductase activation in target pathogens . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-11(13-8-2-1-3-9-13)6-4-10-5-7-12(18-10)14(16)17/h4-7H,1-3,8-9H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSPHXLDFQNKIV-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816084
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Methodology

  • Nitration Conditions :
    • Thiophene-2-carbaldehyde is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C for 2 hours.
    • The reaction proceeds via the formation of a nitronium ion (NO₂⁺), which attacks the electron-deficient 5-position of the thiophene ring.
    • Yield : 65–70% after recrystallization from ethanol.

Challenges

  • Over-nitration : Controlled temperature and stoichiometry prevent di-nitration.
  • Side Reactions : Oxidative side products are minimized by using diluted nitric acid.

Preparation of (Piperidin-1-yl)Acetone via Mannich Reaction

The piperidinyl ketone precursor is synthesized through a Mannich reaction , a three-component condensation between acetone, piperidine, and formaldehyde.

Reaction Protocol

  • Reactants :
    • Acetone (1.0 equiv), piperidine (1.2 equiv), formaldehyde (37% aqueous solution, 1.1 equiv).
  • Catalyst : p-Toluenesulfonic acid (TsOH, 0.1 equiv) in toluene.
  • Conditions : Reflux at 110°C for 4 hours.
  • Workup : The product is extracted with dichloromethane, dried (MgSO₄), and purified via vacuum distillation.
    • Yield : 85–90%.

Mechanistic Insight

The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the enol form of acetone, yielding the β-amino ketone.

Claisen-Schmidt Condensation for Enone Formation

The enone bridge is constructed via Claisen-Schmidt condensation between 5-nitrothiophene-2-carbaldehyde and (piperidin-1-yl)acetone.

Procedure

  • Base : Sodium hydroxide (1.5 equiv) in ethanol.
  • Conditions : Reflux at 80°C for 6 hours.
  • Stereochemical Outcome : The E-isomer predominates (>95%) due to conjugation stabilization.
  • Yield : 60–65% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Limitations

  • Byproducts : Self-condensation of the aldehyde is suppressed by using excess ketone.
  • Purification : Silica gel chromatography effectively separates the enone from unreacted starting materials.

Horner-Wadsworth-Emmons (HWE) Reaction for Stereoselective Enone Synthesis

The HWE reaction offers superior E-selectivity compared to Claisen-Schmidt condensation.

Steps

  • Phosphonate Preparation :
    • (Piperidin-1-yl)acetone reacts with diethyl phosphite (1.2 equiv) and NaH (1.5 equiv) in THF at 0°C.
    • Yield : 90–92%.
  • Olefination :
    • The phosphonate ester (1.0 equiv) reacts with 5-nitrothiophene-2-carbaldehyde (1.0 equiv) in THF using LiHMDS (2.0 equiv) at −78°C.
    • E/Z Ratio : >99:1.
    • Yield : 75–80% after recrystallization.

Alternative Synthetic Routes

Heck Coupling

A palladium-catalyzed coupling between 5-nitrothiophene-2-yl iodide and vinyl piperidinyl ketone:

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
  • Conditions : DMF, 100°C, 12 hours.
  • Yield : 50–55% (lower efficiency due to steric hindrance).

Michael Addition

  • Substrates : 5-Nitrothiophene acrylate and piperidine.
  • Base : DBU (1.0 equiv) in acetonitrile.
  • Yield : 40–45% (limited by retro-Michael side reactions).

Optimization and Scale-Up Considerations

Flow Reactor Synthesis

Adapting methodologies from carpanone synthesis, continuous-flow systems enhance reproducibility:

  • Residence Time : 30–40 minutes.
  • Temperature : 70–80°C.
  • Automation : Online HPLC monitoring ensures real-time yield optimization.

Solvent Screening

  • Optimal Solvent : Ethanol (balance of polarity and boiling point).
  • Alternatives : THF (lower yield) or DMF (difficult purification).

Comparative Analysis of Methods

Method Yield (%) E/Z Ratio Purification Difficulty Scalability
Claisen-Schmidt 60–65 95:5 Moderate High
HWE Reaction 75–80 >99:1 Low Moderate
Heck Coupling 50–55 N/A High Low
Flow Reactor (Claisen) 70–75 95:5 Low High

Challenges and Troubleshooting

  • Nitro Group Stability :
    • Light-sensitive; reactions conducted under amber glass.
  • Piperidine Oxidation :
    • Use of inert atmosphere (N₂/Ar) prevents N-oxidation.
  • Enone Isomerization :
    • Avoid prolonged heating; store final product at −20°C.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of nitrothiophene derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various diseases, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the aromatic rings and the propenone backbone. Key comparisons include:

Table 1: Comparative Physicochemical Data
Compound Name Substituent A (Ring A) Substituent B (Ring B) Melting Point (°C) Purity (%) Molecular Weight (g/mol)
Target Compound Piperidin-1-yl 5-Nitrothiophen-2-yl Not Reported Not Reported 266.07 (calculated)
LabMol-93 4-(Methylsulfanyl)phenyl 5-Nitrothiophen-2-yl 204 99.21 313.38
LabMol-95 4-Methylphenyl 5-Nitrothiophen-2-yl 194 99.4 285.33
LabMol-80 4-(Piperidin-1-yl)phenyl Furan-2-yl 182 99.32 279.35
(2E)-3-(5-Methylthiophen-2-yl)-1-(4-Nitrophenyl)... 4-Nitrophenyl 5-Methylthiophen-2-yl Not Reported 95.0+ 273.31

Key Observations :

  • Electron-Withdrawing Groups : The nitro group on thiophene (target compound) versus nitrofuran in LabMol-80 may alter electronic distribution, affecting binding to enzymes like Mycobacterium tuberculosis targets (MIC = 0.19 µM for nitrofuran analogs) .
  • Piperidine Influence : Piperidin-1-yl groups (target compound, LabMol-80) likely enhance solubility compared to methylsulfanyl (LabMol-93) or methylphenyl (LabMol-95) substituents .
  • Melting Points : Higher melting points (e.g., 204°C for LabMol-93) correlate with polar substituents like nitrothiophene and methylsulfanyl, which may stabilize crystal lattices .

Biological Activity

The compound (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound features a piperidine moiety, which is known for its diverse pharmacological properties, and a nitrothiophene group that enhances its biological profile. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with piperidine derivatives in the presence of a suitable base. The reaction pathway can be summarized as follows:

  • Formation of Imine Intermediate : The aldehyde reacts with piperidine to form an imine.
  • Acrylamide Formation : The imine undergoes further reaction with acryloyl chloride to yield the final product.

This synthetic approach allows for the incorporation of various substituents on the piperidine and thiophene rings, potentially enhancing biological activity.

Antimicrobial Activity

Studies have indicated that compounds containing thiophene and piperidine moieties exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The introduction of the nitro group in this compound may enhance its efficacy against these pathogens.

CompoundBacterial StrainIC50 (µM)
This compoundSalmonella typhiTBD
Related Compound ABacillus subtilis2.14
Related Compound BEscherichia coliTBD

Antiparasitic Activity

The compound's structural similarity to other thiophene derivatives suggests potential antiparasitic activity. Research on related compounds has demonstrated effectiveness against Leishmania major, indicating that modifications to the thiophene structure can significantly influence biological activity .

Case Study 1: Antileishmanial Activity

A study focused on 5-nitrothiophene derivatives reported that certain compounds exhibited potent antileishmanial activity, with IC50 values significantly lower than standard treatments. The most active derivative showed an IC50 value of 11.2 µg/mL against L. major promastigotes . Given the structural parallels, it is hypothesized that this compound may exhibit similar or enhanced activity.

Case Study 2: Enzyme Inhibition

Another study evaluated various piperidine derivatives for their enzyme inhibitory properties, particularly against acetylcholinesterase and urease. Some compounds demonstrated strong inhibitory effects, suggesting that this compound could also possess enzyme inhibitory capabilities, which warrants further investigation .

Q & A

Basic: What are the optimal synthetic routes for (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Thiophene Functionalization: Introduce the nitro group at the 5-position of thiophene via nitration using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .

Knoevenagel Condensation: React 5-nitrothiophene-2-carbaldehyde with piperidin-1-ylacetone in the presence of a base (e.g., piperidine or ammonium acetate) to form the α,β-unsaturated ketone. Solvent choice (e.g., ethanol or toluene) and temperature (80–110°C) influence yield and stereoselectivity .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: How can the stereochemical integrity of the (2E)-configuration be confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy: The coupling constant (J) between H2 and H3 in the α,β-unsaturated ketone (typically J = 12–16 Hz for trans-configuration) confirms the (2E)-geometry .
  • X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation. For example, a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.976 Å, b = 18.029 Å, c = 9.697 Å, and β = 90.728° was reported for a structurally analogous compound .

Advanced: What strategies resolve contradictory data in pharmacological studies of this compound?

Methodological Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variability in enzyme assays) may arise from:

  • Solubility Issues: Use co-solvents (DMSO/PBS) at concentrations <1% to avoid aggregation .
  • Stereochemical Purity: Verify via chiral HPLC (e.g., Chiralpak AD-H column, heptane/isopropanol mobile phase) to exclude enantiomeric interference .
  • Target Selectivity: Perform counter-screens against related enzymes (e.g., kinase panels) to assess off-target effects .

Advanced: How do computational models predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the nitro group and piperidine moiety .
  • QSAR Analysis: Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity using descriptors like logP, polar surface area, and H-bond acceptor count .
  • MD Simulations: Assess binding stability over 100 ns trajectories (AMBER force field) to evaluate conformational flexibility of the thiophene ring .

Basic: What analytical techniques validate the compound’s purity and structure?

Methodological Answer:

  • Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]⁺ = 319.0854 for C₁₂H₁₄N₂O₃S) ensures molecular integrity .
  • FTIR Spectroscopy: Peaks at 1660 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1240 cm⁻¹ (C-N stretch of piperidine) confirm functional groups .
  • Elemental Analysis: Match calculated vs. experimental C, H, N percentages (e.g., C 54.73%, H 4.41%, N 8.82%) .

Advanced: How does the nitro group’s electronic effect influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing nitro group:

  • Activates the Thiophene Ring: Enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids) at the 3-position .
  • Reduces Electron Density: Stabilizes intermediates in Heck reactions, enabling regioselective C–H functionalization. Use Pd(OAc)₂/XPhos catalyst systems for optimal yields .
  • Quantitative Analysis: Hammett substituent constants (σₚ = +0.82 for NO₂) correlate with reaction rates in DFT studies (B3LYP/6-31G*) .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

  • Storage Conditions: Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation of the nitro group .
  • Solvent Compatibility: Avoid DMF or DMSO for long-term storage; use anhydrous acetonitrile or dichloromethane. Monitor degradation via HPLC every 6 months .

Advanced: How can stereoelectronic effects of the piperidine ring modulate biological activity?

Methodological Answer:

  • Conformational Analysis: Piperidine’s chair conformation positions the lone pair on nitrogen for optimal H-bonding with biological targets (e.g., serotonin receptors) .
  • N-Methylation Studies: Compare activity of N-methylpiperidine derivatives to assess steric vs. electronic contributions. Methylation typically reduces binding affinity by 30–50% due to steric hindrance .
  • Pharmacophore Mapping: Overlay energy-minimized structures (e.g., Gaussian 09) to identify critical interactions between the enone system and active site residues .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Nitration Control: Batch reactors with precise temperature control (±2°C) prevent exothermic runaway reactions .
  • Workup Efficiency: Replace column chromatography with liquid-liquid extraction (ethyl acetate/water) for large-scale purification .
  • Yield Optimization: Pilot studies using DoE (Design of Experiments) identify critical parameters (e.g., molar ratio, reaction time) .

Advanced: How do substituent variations on the thiophene ring affect photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Nitro substitution red-shifts λₘₐₓ to 340–360 nm (π→π* transition) vs. 300 nm for unsubstituted thiophene .
  • Fluorescence Quenching: The nitro group reduces quantum yield (Φ < 0.1) via intersystem crossing to triplet states. Replace with electron-donating groups (e.g., methoxy) to enhance emission .
  • TD-DFT Calculations: B3LYP/6-311+G(d,p) predicts absorption spectra within ±10 nm of experimental values .

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